3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative featuring a benzodioxole moiety and a tetrahydrofuran (THF)-linked carboxamide substituent. Its structure includes:
- A tetrahydroquinazoline core with a 4-oxo and 2-thioxo functional group.
- An N-((tetrahydrofuran-2-yl)methyl) substituent at the carboxamide position, introducing stereochemical complexity and hydrogen-bonding capability.
This compound belongs to a class of heterocyclic molecules known for diverse bioactivities, including kinase inhibition and antimicrobial properties .
Properties
CAS No. |
451466-56-1 |
|---|---|
Molecular Formula |
C22H21N3O5S |
Molecular Weight |
439.49 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-4-5-16-17(9-14)24-22(31)25(21(16)27)11-13-3-6-18-19(8-13)30-12-29-18/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
InChI Key |
PMKXKTCDXITRPC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives with potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against established drugs.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A quinazoline core , known for various biological activities.
- A benzo[d][1,3]dioxole moiety , which is associated with antioxidant and anticancer properties.
- A tetrahydrofuran group , contributing to its solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values comparable to or lower than those of standard chemotherapeutics like doxorubicin. For instance:
-
Mechanisms of Action :
- EGFR Inhibition : The compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Apoptosis Induction : Annexin V-FITC assays indicated that the compound induced apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that treatment with this compound resulted in cell cycle arrest at specific phases, contributing to its antitumor efficacy.
Comparative Studies
Comparative studies with similar compounds have shown that this quinazoline derivative possesses unique properties that enhance its biological activity:
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
|---|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-ylmethyl)... | 2.38 | 1.54 | 4.52 |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
| Other benzo[d][1,3]dioxole derivatives | >150 | >150 | >150 |
Case Studies
In a recent case study involving the synthesis and evaluation of related compounds, researchers found that derivatives containing the benzo[d][1,3]dioxole moiety consistently exhibited enhanced anticancer activity compared to their counterparts without this structure . The study emphasized the importance of structural modifications in optimizing therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The target compound’s tetrahydroquinazoline core offers conformational flexibility compared to the fully aromatic quinazoline in or the hexahydroquinoline in .
Substituent Effects: The 2-thioxo group in the target compound may enhance hydrogen-bond acceptor capacity compared to the 2,4-dioxo groups in .
Functional Group Comparisons
Benzodioxole Derivatives
Carboxamide Variations
- Target Compound : The THF-methyl group introduces a cyclic ether, improving solubility over purely hydrophobic chains (e.g., chlorophenyl in ).
- Fluorophenyl Analogs : Fluorine in enhances electronegativity and metabolic stability, whereas the THF group may offer better stereochemical complementarity.
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound likely shares >70% structural similarity with and , based on:
- Common benzodioxole and carboxamide motifs.
- Heterocyclic cores with overlapping pharmacophoric features. However, the THF and thioxo groups may reduce similarity scores compared to simpler analogs, impacting virtual screening outcomes .
Q & A
Basic Synthesis: What is the general synthetic route for this compound, and what key reagents are required?
The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core. Key steps include:
- Condensation reactions using triethylamine as a base to facilitate nucleophilic substitutions .
- Thioamide introduction via reaction with thiourea or Lawesson’s reagent under reflux conditions .
- Functionalization of substituents : The benzo[d][1,3]dioxole and tetrahydrofuran groups are introduced using alkylation or coupling agents (e.g., chloroacetyl chloride) in solvents like DMF or chloroform .
- Purification : Intermediate products are monitored via thin-layer chromatography (TLC) and purified using column chromatography .
Critical Reagents : Triethylamine (base), DMF (solvent), thiourea (thioxo source), and chloroacetyl chloride (alkylation agent) .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and stereochemical control?
- Temperature modulation : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 18 hours for conventional heating) and enhances regioselectivity .
- Catalyst selection : Zinc chloride or palladium catalysts improve coupling efficiency for tetrahydrofuran-2-ylmethyl incorporation .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, reducing side reactions .
- Stereochemical analysis : X-ray crystallography (using SHELX software) validates stereochemistry post-synthesis .
Data Note : In related compounds, yields increased from 24% to 50% by optimizing stoichiometry and solvent polarity .
Structural Elucidation: What analytical techniques are most effective for confirming the compound’s structure?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks; SHELX software refines crystallographic data .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzo[d][1,3]dioxole methylene at δ 4.8–5.2 ppm) and carbonyl signals (δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Maps coupling between tetrahydrofuran and quinazoline moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected: ~480–500 g/mol) with <2 ppm error .
Biological Activity: What in vitro assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Use HPLC to measure logP and aqueous solubility; derivatives with logP <3 show better bioavailability .
Key Finding : Analogous compounds with trifluoromethyl groups exhibit IC₅₀ values of 0.5–5 µM in kinase assays .
Data Contradictions: How should researchers address discrepancies in biological activity between batches?
- Purity analysis : Use HPLC (>95% purity threshold) to detect impurities from incomplete thioamide formation .
- Crystallinity checks : Poorly crystalline batches may reduce bioavailability; recrystallize from ethanol-DMF mixtures .
- Metabolite profiling : LC-MS identifies degradation products (e.g., oxidation of tetrahydrofuran to γ-butyrolactone) .
Case Study : A 15% yield variation in a related compound was traced to moisture-sensitive intermediates, resolved using anhydrous DMF .
Computational Modeling: What strategies predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets; prioritize compounds with hydrogen bonds to hinge regions .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity using Random Forest algorithms .
Stability Challenges: How can photodegradation and hydrolysis be mitigated during storage?
- Light sensitivity : Store in amber vials at -20°C; UV-vis spectroscopy monitors degradation (λ_max shifts indicate structural changes) .
- Hydrolysis prevention : Lyophilize in PBS (pH 7.4) buffers; the tetrahydrofuran group is prone to acid-catalyzed ring-opening .
- Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions .
Advanced Applications: What novel research directions are suggested by its structural features?
- PROTAC development : The thioxo group serves as a warhead for E3 ligase recruitment in targeted protein degradation .
- Dual-target inhibitors : Combine quinazoline (kinase inhibition) and benzo[d][1,3]dioxole (CYP450 modulation) for polypharmacology .
- Material science : Self-assembly into supramolecular gels via π-π stacking; characterize via SEM and rheology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
